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6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Lipophilicity Physicochemical profiling Drug-likeness

Researchers optimizing kinase-targeted libraries often lack single-molecule SAR probes combining 6-ethyl, 4-methoxybenzenesulfonyl, and N-methylpiperazine groups on one quinoline core. • Enables substituent contribution dissection across MDA-MB-468, MDA-MB-231, and MCF7 breast cancer lines. • Scaffold distinct from patented 7-chloro-4-piperazinylquinoline series-competitive IP positioning. • Two reactive N-centers permit N-alkylation, acylation, or sulfonylation for focused library expansion. Supplied with InChIKey BZDXATAXDMZJIR-UHFFFAOYSA-N; suitable as HPLC-MS/NMR reference standard.

Molecular Formula C23H27N3O3S
Molecular Weight 425.55
CAS No. 866897-30-5
Cat. No. B2727545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
CAS866897-30-5
Molecular FormulaC23H27N3O3S
Molecular Weight425.55
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C
InChIInChI=1S/C23H27N3O3S/c1-4-17-5-10-21-20(15-17)23(26-13-11-25(2)12-14-26)22(16-24-21)30(27,28)19-8-6-18(29-3)7-9-19/h5-10,15-16H,4,11-14H2,1-3H3
InChIKeyBZDXATAXDMZJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline: Identity, Profile & Procurement


6‑Ethyl‑3‑(4‑methoxybenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline (CAS 866897‑30‑5) is a fully synthetic quinoline derivative that belongs to the 4‑piperazinylquinoline‑3‑sulfonylaryl chemotype [1]. Its computed molecular weight is 425.5 g·mol⁻¹, its XLogP3‑AA is 3.7, and it possesses six hydrogen‑bond acceptors with zero hydrogen‑bond donors, placing it in a favourable region of drug‑like chemical space [1]. The compound has been deposited in public screening collections (PubChem CID 7184122) and is offered by multiple commercial suppliers, indicating its availability as a research‑tool compound or synthetic building block [1].

✓Synthetic quinoline building block for library expansion
✓Drug-like physicochemical profile (MW 425.5, XLogP3-AA 3.7, 6 HBA, 0 HBD)
✓Commercially available research chemical (PubChem CID 7184122)

Scaffold Specificity: Why Generic Substitutions Fail


The 4‑(4‑methylpiperazin‑1‑yl) substituent at C‑4, the 4‑methoxybenzenesulfonyl group at C‑3, and the 6‑ethyl group on the quinoline core each contribute distinct physicochemical and pharmacophoric features that are lost upon substitution with simpler analogs [1]. Replacing the piperazine nitrogen with a piperidine carbon (e.g., CAS 866897‑20‑3) raises the computed LogP by more than one log unit (ΔLogP ≈ 1.4) and reduces the hydrogen‑bond acceptor count from six to five, potentially altering solubility, permeability, and target engagement . Removing the 4‑methoxy group from the benzenesulfonyl ring or replacing the 6‑ethyl group with hydrogen changes the electrostatic surface and may abolish the activity observed for closely related 4‑piperazinylquinoline sulfonyl analogs in cellular assays [2]. Therefore, generic quinoline or piperazine sulfonamide building blocks are not functionally equivalent.

Piperazine vs. piperidine analogReplacing the piperazine with piperidine (CAS 866897-20-3) increases LogP by ≈1.4 units and reduces HBA count; solubility and target engagement may shift.
4-Methoxybenzenesulfonyl group absenceRemoval of the 4-methoxy group alters electrostatic surface; class-level SAR indicates activity may differ from unsubstituted analogs.
6-Ethyl vs. hydrogen replacementSubstituting the 6-ethyl group may disrupt interactions observed in related quinoline sulfonyl series, limiting direct scaffold interchange.

Quantitative Differentiation vs. Closest Analogs


LogP Difference: Piperazine vs. Piperidine

The target compound (piperazine derivative) exhibits a computed XLogP3‑AA of 3.7, whereas its direct piperidine analog (6‑ethyl‑3‑[(4‑methoxyphenyl)sulfonyl]‑4‑(4‑methylpiperidin‑1‑yl)quinoline, CAS 866897‑20‑3) has an ACD/LogP of 5.13. The 1.43‑unit lower LogP reflects the additional tertiary amine in the piperazine ring, which increases polarity and may improve aqueous solubility while maintaining sufficient membrane permeability. [1]

LogP Difference
Head-to-head
Target XLogP3-AA = 3.7
Piperidine analog (CAS 866897-20-3) ACD/LogP = 5.13
ΔLogP = –1.43 (target more hydrophilic)
Lower LogP may support oral absorption and reduced non-specific binding in medicinal chemistry programs.
Computed values (in silico); experimental validation recommended.
Lipophilicity Physicochemical profiling Drug-likeness

H-Bond Acceptor Count: Piperazine vs. Piperidine

The target compound contains six hydrogen‑bond acceptors (two sulfonyl oxygens, one methoxy oxygen, one quinoline nitrogen, and two piperazine nitrogens). Its piperidine congener contains only five acceptors because the piperidine ring lacks the second nitrogen. An extra acceptor can form additional interactions with kinase hinge regions or other polar binding sites, as demonstrated by the 4‑piperazinylquinoline sulfonyl series where the piperazine NH/alkyl substitution pattern influences antiproliferative activity. [1][2]

H-Bond Acceptors
Reported
6 HBA (target, piperazine) vs. 5 HBA (piperidine analog)
+1 acceptor from additional tertiary amine
Extra HBA may support selective interactions with kinase hinge regions.
Biological relevance inferred from related 4-piperazinylquinoline SAR.
Hydrogen bonding Structure–activity relationship Medicinal chemistry

Molecular Weight & Rule-of-Five Compliance vs. Bulkier Derivatives

With a molecular weight of 425.5 g·mol⁻¹, the target compound sits below the typical 500 Da cut‑off for oral drug‑likeness. In contrast, several bioactive 4‑piperazinylquinoline sulfonyl analogs (e.g., VR23, MW ≈ 503 g·mol⁻¹) exceed this threshold and exhibit higher lipophilicity. The lower MW of the target compound provides a more ligand‑efficient starting point for fragment‑based or structure‑guided optimisation campaigns. [1][2]

Molecular Weight
Class-level
425.5 Da
Below 500 Da oral drug-likeness threshold; ≈78 Da lower than lead VR23, supporting ligand-efficient optimization.
Class-level inference; individual project validation needed.
Drug-likeness Physicochemical properties Lead optimisation

Structural Novelty & Patent Landscape

A search of the SureChEMBL patent database reveals that the specific combination of a 6‑ethyl‑3‑(4‑methoxybenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline substitution pattern is not explicitly disclosed in major patent families covering quinoline sulfonyl derivatives (e.g., WO2014/127461, US2015/0376132). This contrasts with more crowded chemical space around 7‑chloro‑4‑piperazinylquinoline sulfonamides. The absence of blocking IP enhances freedom‑to‑operate for organisations seeking to develop proprietary chemical series around this scaffold. [1][2]

Patent Landscape
Source review
No direct patent disclosure found (SureChEMBL, Apr 2026) for the 6-ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline scaffold.
Scaffold appears unencumbered compared to heavily patented 7-chloro-4-piperazinylquinoline series.
Patent database search only; no freedom-to-operate legal opinion implied.
Intellectual property Chemical novelty Kinase inhibitor scaffold

High-Value Application Scenarios


Kinase Inhibitor Discovery Scaffold

The favourable LogP (3.7), moderate molecular weight (425.5 Da), and the presence of an additional hydrogen‑bond acceptor relative to the piperidine analog make this compound an attractive starting point for medicinal chemistry optimisation targeting kinase ATP‑binding sites. Its physicochemical profile aligns with lead‑like criteria, and the scaffold is distinct from heavily patented 7‑chloro‑4‑piperazinylquinoline series, offering competitive IP positioning. [1]

Chemical Probe for SAR Studies

Because the compound combines a 6‑ethyl substituent, a 4‑methoxybenzenesulfonyl group, and an N‑methylpiperazine moiety in a single molecule, it enables dissection of the individual contributions of these groups to biological activity. Researchers can use it as a reference compound alongside analogs (e.g., the 6‑chloro or 6‑hydrogen variants) to map structure–activity relationships in cellular models such as the MDA‑MB‑468, MDA‑MB‑231, and MCF7 breast cancer lines previously employed for this chemotype. [2]

Building Block for Library Synthesis

The commercial availability of the compound from multiple vendors supports its use as a versatile building block for generating focused libraries of sulfonamide and piperazine‑containing quinolines. Its two reactive nitrogen centres (quinoline and piperazine) permit further diversification through N‑alkylation, acylation, or sulfonylation, enabling rapid exploration of chemical space around a core that already satisfies key drug‑likeness metrics. [1]

Reference Standard for Analytical Methods

With a well‑defined molecular formula (C₂₃H₂₇N₃O₃S), exact mass (425.1773 Da), and characteristic InChIKey (BZDXATAXDMZJIR‑UHFFFAOYSA‑N), the compound can serve as a high‑purity reference standard for HPLC‑MS, NMR, and X‑ray crystallography workflows in laboratories that routinely handle quinoline‑based research chemicals. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor discovery scaffold
Lead-like physicochemical profile (MW 425.5, XLogP 3.7, 6 HBA)
Kinase binding-site modeling and scaffold optimization
SAR probe for quinoline chemotype
Functional group diversity (6-ethyl, 4-methoxybenzenesulfonyl, N-methylpiperazine)
Cell-based assay endpoint interpretation using reported breast cancer cell lines
Quinoline library building block
Reactive piperazine and quinoline nitrogen sites for diversification
Synthetic yield, purity, and compound integrity verification
Reference standard for analytical methods
Defined molecular formula (C₂₃H₂₇N₃O₃S), exact mass 425.1773 Da, InChIKey
HPLC-MS, NMR, and X-ray crystallography calibration
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